molecular formula C16H12N2O2 B5728325 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile

3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5728325
M. Wt: 264.28 g/mol
InChI Key: IKXGGRKUYWOWSK-GDNBJRDFSA-N
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Description

3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as MNAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as materials science, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile is not well understood, but it is believed to interact with biological targets through covalent bonding. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes, which could be useful in drug discovery.
Biochemical and Physiological Effects:
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have some biochemical and physiological effects, but these effects are not well understood. Studies have shown that 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile can cause cytotoxicity in certain cell lines, but the mechanism of this cytotoxicity is unclear. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have some antimicrobial activity, but the extent of this activity is not well characterized.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its ease of synthesis. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using relatively simple reactions and is readily available. However, one limitation of using 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile is its potential toxicity. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be cytotoxic in certain cell lines, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of research is the development of new materials based on 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be a useful building block for the synthesis of various functional materials, and further research could lead to the development of new materials with novel properties. Another area of research is the development of new drugs based on 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been investigated as a potential scaffold for the development of new drugs, and further research could lead to the discovery of new drug candidates. Finally, more research is needed to understand the mechanism of action of 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile and its biochemical and physiological effects. A better understanding of these factors could lead to the development of new applications for 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile in various fields.

Synthesis Methods

3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-methylbenzaldehyde and 4-nitrobenzaldehyde with malononitrile. The final product is obtained through a condensation reaction between the intermediate compounds.

Scientific Research Applications

3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in materials science. It has been used as a building block for the synthesis of various functional materials such as liquid crystals, organic semiconductors, and fluorescent dyes. In drug discovery, 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been investigated as a potential scaffold for the development of new drugs due to its ability to interact with biological targets. It has also been used in organic synthesis as a key intermediate for the synthesis of various biologically active compounds.

properties

IUPAC Name

(E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-12-4-2-3-5-14(12)10-15(11-17)13-6-8-16(9-7-13)18(19)20/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXGGRKUYWOWSK-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

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